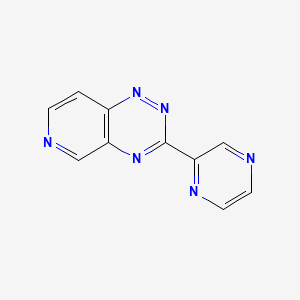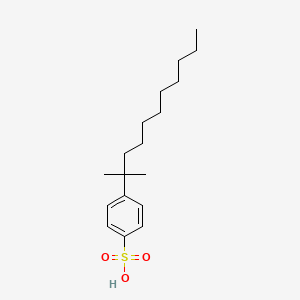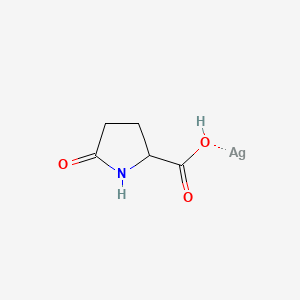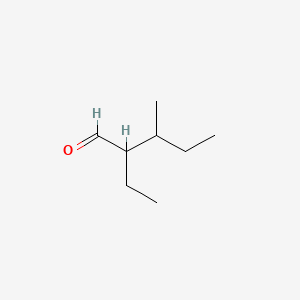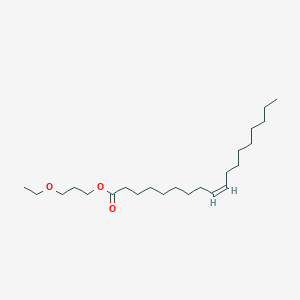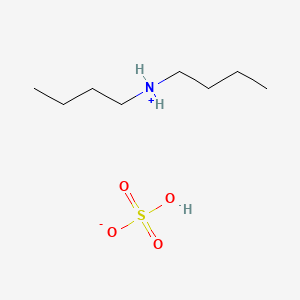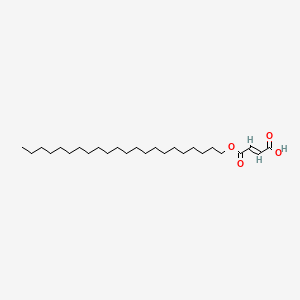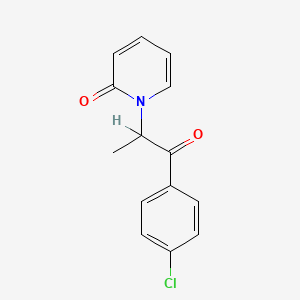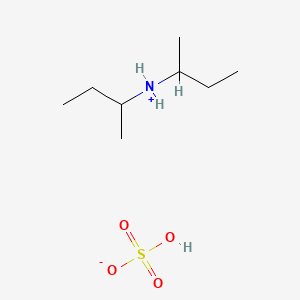
Isopropyl 9,10-bis(chlorothio)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 9,10-bis(chlorothio)octadecanoate is a synthetic organic compound with the molecular formula C21H39Cl2O2S2 It is an ester derivative of octadecanoic acid, featuring two chlorothio groups attached to the 9th and 10th carbon atoms of the octadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 9,10-bis(chlorothio)octadecanoate typically involves the esterification of 9,10-bis(chlorothio)octadecanoic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 9,10-bis(chlorothio)octadecanoate can undergo various chemical reactions, including:
Oxidation: The chlorothio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of isopropyl 9,10-bis(chlorothio)octadecanol.
Substitution: Formation of derivatives with substituted nucleophiles.
Scientific Research Applications
Isopropyl 9,10-bis(chlorothio)octadecanoate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 9,10-bis(chlorothio)octadecanoate involves its interaction with molecular targets through its chlorothio and ester functional groups. The chlorothio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester linkage can be hydrolyzed by esterases, releasing the active 9,10-bis(chlorothio)octadecanoic acid, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 9,10-dichlorooctadecanoate: Similar structure but lacks the thio groups.
Isopropyl 9,10-bis(methylthio)octadecanoate: Similar structure with methylthio groups instead of chlorothio groups.
Isopropyl 9,10-bis(ethoxythio)octadecanoate: Similar structure with ethoxythio groups.
Uniqueness
Isopropyl 9,10-bis(chlorothio)octadecanoate is unique due to the presence of chlorothio groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
98072-21-0 |
|---|---|
Molecular Formula |
C21H40Cl2O2S2 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
propan-2-yl 9,10-bis(chlorosulfanyl)octadecanoate |
InChI |
InChI=1S/C21H40Cl2O2S2/c1-4-5-6-7-9-12-15-19(26-22)20(27-23)16-13-10-8-11-14-17-21(24)25-18(2)3/h18-20H,4-17H2,1-3H3 |
InChI Key |
BDLLOACFERESGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC(C)C)SCl)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


